Carbonyl-Dependent Hydrogen-Bond Acceptor Capacity Versus Reduced Amine Analog (BDBM35928)
The target compound contains a ketone carbonyl at the propan-1-one position, which acts as a hydrogen-bond acceptor (HBA). In contrast, the closest reduced analog – 3-(9,10-dihydroanthracen-9-yl)-N,N-dimethylpropan-1-amine (BDBM35928 / CHEMBL346230) – lacks this carbonyl, replacing it with a methylene group [1]. This single atom difference eliminates one HBA site entirely. The functional consequence is evidenced by the amine analog's potent histamine H1 receptor binding (Ki = 0.5 nM), a target for which a protonated amine, rather than a carbonyl, is the critical pharmacophoric element [2]. The ketone-containing target compound is therefore mechanistically unsuitable as a direct substitute in H1-receptor-centric assays.
| Evidence Dimension | Number of hydrogen-bond acceptor (HBA) sites |
|---|---|
| Target Compound Data | 2 HBA sites (carbonyl oxygen + tertiary amine nitrogen) |
| Comparator Or Baseline | BDBM35928 (amine analog): 1 HBA site (tertiary amine nitrogen only) |
| Quantified Difference | 1 additional HBA site in target compound; differential H1 receptor Ki: target compound data not available; amine analog Ki = 0.5 nM |
| Conditions | Structural comparison by atom type; H1 binding assay conditions for BDBM35928: radioligand displacement, 25 °C, 96-well plate format |
Why This Matters
Researchers screening against targets requiring a carbonyl pharmacophore (e.g., protease inhibitors, ketone-directed covalent ligands) should select CAS 104829-17-6; the amine analog will not engage such targets.
- [1] Foldeak, S.; Hegyes, P.; Molnar, J. Tetrahedron 1985, 41 (24), 5913–5918. Describes the Mannich base ketone structure (compound 5) and its reduction to the amino alcohol. View Source
- [2] BindingDB. BDBM35928: 3-(9,10-dihydroanthracen-9-yl)-N,N-dimethylpropan-1-amine. Ki = 0.5 nM at histamine H1 receptor (Homo sapiens). Assay: radioligand displacement in 96-well plates at 25 °C. View Source
